molecular formula C7H11ClO2 B13600243 2-Chloro-1-(oxan-3-yl)ethan-1-one

2-Chloro-1-(oxan-3-yl)ethan-1-one

Cat. No.: B13600243
M. Wt: 162.61 g/mol
InChI Key: XBUVXQBDPWYVDV-UHFFFAOYSA-N
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Description

2-Chloro-1-(oxan-3-yl)ethan-1-one is a versatile ketone derivative that serves as a critical synthetic intermediate in advanced organic synthesis. Its molecular structure features an electrophilic α-chlorocarbonyl group adjacent to a tetrahydropyran (oxane) ring, making it a valuable precursor for nucleophilic substitution reactions and the construction of more complex heterocyclic systems. This compound is primarily employed in medicinal chemistry research for the development of novel pharmacologically active molecules, where the oxane ring can impart favorable metabolic stability and bioavailability. Researchers utilize it as a key building block for probing chemical space and generating compound libraries. The reactive chloroacetyl group allows for efficient functionalization, enabling the attachment of the oxan-3-yl moiety to various nitrogen, oxygen, and sulfur-based nucleophiles, such as amines and alcohols, to form new carbon-heteroatom bonds. According to PubChem, related α-chloro ketones are known to act as alkylating agents, which can be exploited in mechanism-based enzyme inhibition studies. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

2-chloro-1-(oxan-3-yl)ethanone

InChI

InChI=1S/C7H11ClO2/c8-4-7(9)6-2-1-3-10-5-6/h6H,1-5H2

InChI Key

XBUVXQBDPWYVDV-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C(=O)CCl

Origin of Product

United States

Preparation Methods

Direct Halogenation of 1-(oxan-3-yl)ethan-1-one

The most straightforward synthetic route to this compound involves the halogenation (chlorination) of the corresponding ketone, 1-(oxan-3-yl)ethan-1-one. This method parallels the well-documented bromination of 1-(oxan-4-yl)ethan-1-one, where the alpha position adjacent to the carbonyl is halogenated using elemental halogens under controlled conditions.

  • Reagents and Conditions: Chlorine gas or a chlorinating agent such as N-chlorosuccinimide (NCS) is used in the presence of a polar solvent (e.g., acetic acid, acetone, or 1,4-dioxane) at low temperatures (0 to 75 °C) to control the exothermic reaction and prevent over-chlorination.
  • Mechanism: The alpha-hydrogen of the ketone is abstracted, forming an enol or enolate intermediate, which then reacts with the chlorinating agent to introduce the chlorine atom at the alpha position.
  • Advantages: This method is direct and typically yields high purity products after purification.
  • Limitations: Careful control of reaction parameters is necessary to avoid formation of di- or poly-chlorinated by-products.

Chlorination via Reaction with Chlorosuccinimide and Trialkoxy Orthoacetates

A patented environmentally friendly and industrially scalable method involves the reaction of trialkoxy orthoacetates with chlorosuccinimide (NCS) in polar solvents to yield alpha-chloro trialkoxy ethanes, which can be hydrolyzed or transformed into the desired 2-chloro ketones.

  • Process Details:
    • Trialkoxy orthoacetate (such as triethoxy orthoacetate) is reacted with NCS in solvents like acetone or 1,4-dioxane.
    • Reaction temperatures range from -20 °C to 150 °C, with typical industrial conditions around 50-75 °C.
    • The by-product succinimide is removed by crystallization and filtration.
    • The crude product is purified by vacuum distillation to obtain high purity alpha-chloro trialkoxy ethanes.
  • Relevance to this compound:
    • While this method is described for 2-chloro-1,1,1-trialkoxy ethane derivatives, analogous strategies can be adapted to prepare alpha-chloro ketones bearing oxane substituents by subsequent functional group transformations.
  • Yields and Purity:
    • Product purity can exceed 99%.
    • Molar yields reported are in the range of 80-87%.
  • Environmental and Safety Benefits:
    • Avoids use of halogenated solvents.
    • Generates minimal waste.
    • Suitable for industrial scale-up due to safety and economic advantages.

Comparative Data Table of Preparation Methods

Preparation Method Reagents & Conditions Yield (%) Purity (%) Scale Applicability Notes
Direct Chlorination of 1-(oxan-3-yl)ethan-1-one Chlorine gas or N-chlorosuccinimide; 0-75 °C; polar solvents 70-85 >95 Laboratory to industrial Requires temperature control to avoid by-products
Reaction of Trialkoxy Orthoacetate with NCS Triethoxy orthoacetate + NCS; 50-75 °C; acetone or 1,4-dioxane 80-87 >99 Industrial Environmentally friendly; minimal waste
Enzymatic Biocatalytic Reduction (related compound) Ketoreductase enzyme; isopropanol/phosphate buffer; 25-40 °C >99 (conversion) >99 (ee) Laboratory to pilot Produces chiral alcohols; potential for adaptation

Research and Industrial Considerations

  • Industrial Scale-Up: The method involving trialkoxy orthoacetates and chlorosuccinimide is preferred for large-scale production due to its high selectivity, purity, and environmentally benign profile.
  • Purification Techniques: Vacuum distillation and crystallization are standard for isolating and purifying 2-chloro derivatives.
  • Safety: Handling chlorinating agents and halogenated intermediates requires appropriate safety measures due to toxicity and reactivity.
  • Environmental Impact: Modern methods focus on minimizing halogenated solvent use and by-product generation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(oxan-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or ethers.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed:

    Substitution: Formation of substituted oxane derivatives.

    Reduction: Formation of alcohols or ethers.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2-Chloro-1-(oxan-3-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(oxan-3-yl)ethan-1-one involves its reactivity with nucleophiles due to the presence of the electrophilic carbon-chlorine bond. This reactivity allows it to participate in various substitution and addition reactions. The compound can interact with biological molecules, potentially inhibiting or modifying enzyme activity and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Chloro-1-(oxan-3-yl)ethan-1-one, highlighting differences in substituents, molecular properties, and applications:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Oxan-3-yl (tetrahydropyran) C₇H₁₁ClO₂ ~178.61 (estimated) Intermediate for heterocyclic synthesis. N/A (target)
2-Bromo-1-(oxan-3-yl)ethan-1-one Oxan-3-yl, bromine substituent C₇H₁₁BrO₂ 207.07 Higher reactivity in nucleophilic substitutions.
2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one Oxolan-3-yl (tetrahydrofuran), chlorophenyl C₁₂H₁₃ClO₂ 224.68 Potential use in materials science.
2-Chloro-1-(2,5-dichlorothiophen-3-yl)ethan-1-one Thiophene ring, two Cl substituents C₆H₃Cl₃OS 229.51 Antimicrobial applications; higher density (1.57 g/cm³).
2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one Oxazole ring, methyl group C₆H₆ClNO₂ 159.57 Intermediate for pharmaceutical agents.
2-Chloro-1-(9H-fluoren-3-yl)ethan-1-one Fluorenyl group C₁₅H₁₁ClO 242.70 Used in polymer chemistry and optoelectronics.

Key Observations :

Ring Systems: Replacement of oxan-3-yl with oxolan-3-yl (tetrahydrofuran) reduces ring size, impacting steric and electronic properties . Thiophene or oxazole rings introduce aromaticity or heteroatoms, altering polarity and reactivity .

Physical Properties :

  • Density/Melting Points : Thiophene derivatives (e.g., ) show higher densities (1.57 g/cm³) due to sulfur’s atomic mass. Chlorophenyl derivatives () may exhibit higher melting points due to π-π stacking.

Synthetic Utility: Chloroacetyl Derivatives: Compounds like 2-chloro-1-(phenothiazine)ethan-1-one () are intermediates for bioactive molecules, suggesting similar utility for the target compound. Cross-Coupling Reactions: Brominated analogs () are more reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings.

Industrial Relevance :

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-chloro-1-(oxan-3-yl)ethan-1-one, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via chlorination of 1-(oxan-3-yl)ethan-1-one using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions (60–80°C, 4–6 hours). Post-reaction, quenching with ice water followed by extraction (dichloromethane) and purification via column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity. Monitoring via TLC and NMR (¹H/¹³C) confirms intermediate formation .
Synthetic Parameters Conditions
Chlorinating AgentSOCl₂ or PCl₅
Temperature60–80°C
Reaction Time4–6 hours
Purification MethodColumn Chromatography
Key Analytical ToolsTLC, NMR, HPLC

Q. How is this compound characterized structurally?

  • Methodological Answer : X-ray crystallography (using SHELX-97) resolves the 3D structure, while NMR (¹H/¹³C) identifies functional groups. IR spectroscopy confirms C=O (1700–1750 cm⁻¹) and C-Cl (550–600 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight .
Spectroscopic Data Observations
¹H NMR (CDCl₃)δ 4.3–4.5 (oxane protons)
¹³C NMRδ 200–205 (ketone C=O)
IR1720 cm⁻¹ (C=O)

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodological Answer : Screen for antimicrobial activity using minimum inhibitory concentration (MIC) assays against E. coli and S. aureus. Antifungal activity is tested via disc diffusion against C. albicans. Cytotoxicity assays (MTT) on mammalian cell lines (e.g., HEK293) assess selectivity .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize solvent (e.g., DMF vs. THF), catalyst (e.g., AlCl₃), and stoichiometry. Kinetic studies (HPLC monitoring) identify rate-limiting steps. Pilot-scale trials (1–5 mol) with continuous flow reactors improve efficiency and reduce byproducts .
Optimization Factors Impact on Yield
Solvent PolarityHigher polarity → Faster reaction
Catalyst Loading5 mol% AlCl₃ → 85% yield
Temperature Gradient70°C → 90% conversion in 3 hours

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron density of the carbonyl and chloro groups. Molecular docking (AutoDock Vina) predicts binding affinity with biological targets (e.g., enzymes). Solvent effects are simulated using COSMO-RS .
Computational Parameters Results
LUMO Energy-1.2 eV (favors nucleophilic attack)
Docking Score (Enzyme X)-7.8 kcal/mol

Q. How are crystallographic challenges (e.g., twinning) resolved during structural analysis?

  • Methodological Answer : Twinned crystals are indexed using CELL_NOW and refined with SHELXL. Disorder in the oxane ring is modeled with split positions and restrained geometry. High-resolution data (≤0.8 Å) and anomalous scattering (Cu-Kα) improve precision .

Q. Why do contradictory biological activity results arise across studies?

  • Methodological Answer : Variations in assay conditions (e.g., pH, serum content) and impurities (e.g., unreacted starting material) cause discrepancies. Validate purity via HPLC-MS and standardize protocols (CLSI guidelines). Comparative studies with structural analogs (e.g., furan/pyridine derivatives) clarify structure-activity relationships .

Data Contradiction Analysis

Q. How to address inconsistent NMR coupling constants for the oxane ring protons?

  • Methodological Answer : Conformational flexibility of the oxane ring leads to variable coupling constants (³JHH). Use variable-temperature NMR (VT-NMR, -40°C to 60°C) to freeze ring puckering. Dynamic NMR simulations (EXSY) quantify exchange rates between conformers .

Advanced Applications

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

  • Methodological Answer : The chloro group facilitates coordination with transition metals (e.g., Cu²⁺, Zn²⁺). Synthesize MOFs via solvothermal reactions (DMF, 120°C) and characterize porosity via BET surface area analysis. Compare with non-chlorinated analogs to assess ligand efficacy .

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